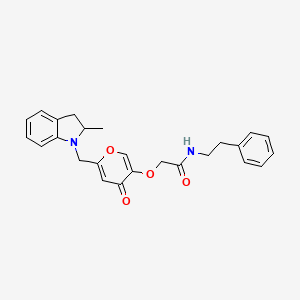

2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide

Descripción

Propiedades

IUPAC Name |

2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-18-13-20-9-5-6-10-22(20)27(18)15-21-14-23(28)24(16-30-21)31-17-25(29)26-12-11-19-7-3-2-4-8-19/h2-10,14,16,18H,11-13,15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZIVKRLNXSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a novel derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyran ring, an indole moiety, and an acetamide group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antitumor Activity: Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in tumor cell lines.

- Antimicrobial Properties: The compound has shown activity against various bacterial strains. Its effectiveness is particularly noted against Gram-positive bacteria.

The biological activity of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways: It has been suggested that the compound interacts with signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide exhibited significant cytotoxicity. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent antitumor effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

Case Study 2: Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL. This suggests its potential use in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | >1000 |

| Pseudomonas aeruginosa | >1000 |

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of compounds similar to 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways .

- Neuropharmacology :

- Anti-inflammatory Properties :

Case Study 1: Anticancer Effects

A study conducted by Gazzotti et al. demonstrated that a related compound exhibited potent anticancer activity. The researchers utilized various assays to assess cell viability and apoptosis induction in MCF-7 and A549 cell lines, revealing IC50 values that indicate effectiveness at low concentrations .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological evaluation, a derivative was tested for its ability to alleviate symptoms of anxiety in rodent models. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may have therapeutic potential for anxiety disorders .

Case Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of similar compounds found that they significantly reduced levels of pro-inflammatory cytokines in human cell cultures. This opens avenues for further research into their use as anti-inflammatory agents in clinical settings .

Comparación Con Compuestos Similares

2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS: 898455-72-6)

This compound shares a nearly identical pyran-4-one backbone but differs in two key substituents:

- Core substitution: The 3,4-dihydroquinolinyl group replaces the 2-methylindolinylmethyl moiety.

- Side chain : A phenyl group is attached to the acetamide instead of phenethyl.

2-(4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide

Synthesized via condensation of aldehydes with indanedione and malononitrile, this compound features an indenylidene-phenoxy-acetamide structure . While it lacks the pyran-4-one core, the acetamide-phenyl side chain is structurally analogous. The absence of the pyran ring may reduce metabolic stability compared to the target compound.

Phenethylacetamide-Containing Compounds

Praziquantel Intermediate (Formula VI: 2-Chloro-N-phenethylacetamide)

The synthesis of praziquantel involves intermediates with phenethylacetamide motifs . The target compound’s phenethylacetamide side chain mirrors this intermediate but lacks the chlorine substitution. Such modifications are critical in drug development for reducing toxicity and improving target specificity.

(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide Derivatives

These compounds (PF 43(1), 2017) feature complex stereochemistry and a phenoxyacetamide group . Unlike the target compound, their structures include hexan-2-yl backbones and tetrahydropyrimidinyl substituents. The rigid pyran-4-one core in the target compound may confer greater conformational stability compared to these flexible analogs.

Functional and Pharmacological Implications

- Bioavailability : The phenethyl group in the target compound may enhance passive diffusion across biological membranes compared to phenyl or unsubstituted acetamides .

- Target Engagement: The 2-methylindolinylmethyl group could interact with hydrophobic pockets in enzymes or receptors, similar to dihydroquinolinyl derivatives .

- Synthetic Feasibility : Evidence from praziquantel synthesis suggests that phenethylacetamide intermediates are accessible via stepwise alkylation and acylation, though stereochemical control remains challenging .

Q & A

Q. What are the key synthetic routes for 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions:

- Substitution reactions for introducing functional groups (e.g., ether linkages) under alkaline conditions, as demonstrated in analogous protocols for pyran derivatives .

- Reduction steps using iron powder in acidic media to generate intermediates like aniline derivatives, critical for downstream condensation .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide bonds, ensuring mild conditions to preserve stereochemistry .

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess malononitrile in similar pyran syntheses led to unexpected byproducts, highlighting the need for mole-equivalent balancing .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy (1H, 13C, and 2D techniques) resolves structural ambiguities, such as distinguishing indoline methyl groups from pyran substituents .

- Single-crystal X-ray diffraction validates spatial arrangements of the pyran ring and acetamide linkage, as seen in structurally related chromene derivatives (e.g., R-factor = 0.049 in analogous studies) .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) leverage the compound’s pyranone and indoline motifs, which are common in bioactive molecules .

- Cell viability assays (MTT or ATP-based) assess cytotoxicity, with dose-response curves to determine IC50 values.

- Molecular docking pre-screens target affinity using software like AutoDock, guided by crystallographic data from similar acetamide derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

- Reaction path searches using quantum chemical calculations (e.g., DFT) model transition states and intermediates, reducing trial-and-error in synthetic routes .

- Solvent effects are simulated via COSMO-RS to predict reaction feasibility, as demonstrated in ICReDD’s workflow for reaction design .

- Machine learning analyzes historical reaction data (e.g., yields, byproducts) to recommend optimal conditions for indoline functionalization .

Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts?

- Mechanistic studies (e.g., trapping intermediates with TEMPO) identify off-pathway species, as seen in failed syntheses of related indenopyrans .

- Isotopic labeling (e.g., 13C tracing) tracks carbon migration during condensation, clarifying side reactions.

- Computational validation cross-checks experimental NMR or MS data with predicted spectra from tools like ACD/Labs .

Q. What are the challenges in scaling up the synthesis, and how can reactor design address them?

- Mixing efficiency in large-scale reactors impacts exothermic reactions (e.g., reductions with iron powder). Continuous flow reactors improve heat dissipation and reproducibility .

- Membrane separation technologies (e.g., nanofiltration) purify intermediates, replacing column chromatography for industrial viability .

- Process control systems monitor real-time parameters (pH, temperature) to maintain reaction fidelity, as outlined in CRDC subclass RDF2050108 .

Q. How does modifying functional groups impact bioactivity and physicochemical properties?

- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., replacing phenethyl with cyclohexyl) to assess potency shifts, as in quinazolinone derivatives .

- LogP measurements (via HPLC) correlate lipophilicity with membrane permeability, critical for optimizing bioavailability.

- Solubility screens in biorelevant media (FaSSIF/FeSSIF) guide formulation strategies for in vivo testing .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- X-ray crystallography of protein-ligand complexes resolves binding modes, leveraging synchrotron sources for high-resolution data .

- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, validated with positive controls like kinase inhibitors.

- Molecular dynamics simulations (e.g., GROMACS) model conformational changes in targets over microsecond timescales .

Methodological Notes

- Contradictory Data Resolution : Cross-validate experimental results with computational models (e.g., comparing DFT-predicted vs. observed reaction pathways) .

- Safety Protocols : Follow SDS guidelines for handling acetamide derivatives, including PPE and fume hood use, as outlined in safety data sheets for structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.